molecular formula C9H7NS B1198823 2-(2-Thienyl)pyridine CAS No. 3319-99-1

2-(2-Thienyl)pyridine

Cat. No. B1198823
Key on ui cas rn: 3319-99-1
M. Wt: 161.23 g/mol
InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605707B1

Procedure details

A solution of 2-thienylpyridine (1.924 kg) and N-bromosuccinimide (2.759 kg) in tert-butyl methyl ether (20.0 kg) was agitated for 15 minutes, treated with 30% HBr in acetic acid (125 g), heated to 35° C. for about 6 hours, and filtered. The wetcake was washed with tert-butyl methyl ether (12.6 kg) while maintaining the temperature of the filtrate at 30° C. to 35° C. The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg), concentrated to about 20 L, and diluted with isopropanol (11 kg), which caused the product to crystallize. This procedure was repeated twice more, when NMR analysis of the mother liquor indicated absence of tert-butyl methyl ether. The suspension was concentrated to about 12 L, cooled to 0° C., and filtered. The wetcake was washed with chilled (0° C.) isopropanol (7 kg) and dried in a vacuum oven with a nitrogen purge at 60° C. to provide 2.34 kg (82%) of the desired product. MS m/z 241 (M+H)+; 1H NMR δ 8.53 (m, 1H), 7.68 (m, 1H), 7.57 (m, 1H), 7.30 (m, 1H), 7.15 (m, 1H), 7.06 (m, 1H); Anal. calcd for C9H6BrNS: C, 45.01; H, 2.50; N, 5.83. Found: C, 45.14; H, 2.45; N, 5.72.
Quantity
1.924 kg
Type
reactant
Reaction Step One
Quantity
2.759 kg
Type
reactant
Reaction Step One
Quantity
20 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1.[Br:12]N1C(=O)CCC1=O.Br>COC(C)(C)C.C(O)(=O)C>[Br:12][C:5]1[S:1][C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.924 kg
Type
reactant
Smiles
S1C(=CC=C1)C1=NC=CC=C1
Name
Quantity
2.759 kg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 kg
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
125 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The wetcake was washed with tert-butyl methyl ether (12.6 kg)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the filtrate at 30° C. to 35° C
WASH
Type
WASH
Details
The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 20 L
ADDITION
Type
ADDITION
Details
diluted with isopropanol (11 kg), which
CUSTOM
Type
CUSTOM
Details
to crystallize
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated to about 12 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The wetcake was washed
TEMPERATURE
Type
TEMPERATURE
Details
with chilled (0° C.) isopropanol (7 kg)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven with a nitrogen
CUSTOM
Type
CUSTOM
Details
purge at 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 kg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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